[4-(1H-1,3-benzodiazol-1-yl)-2-chlorophenyl]methanamine dihydrochloride
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Overview
Description
[4-(1H-1,3-benzodiazol-1-yl)-2-chlorophenyl]methanamine dihydrochloride is a chemical compound with a molecular weight of 330.64 g/mol . It is known for its versatile applications in scientific research, particularly in the fields of chemistry, biology, and medicine. The compound is characterized by the presence of a benzimidazole ring, a chlorophenyl group, and a methanamine moiety, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(1H-1,3-benzodiazol-1-yl)-2-chlorophenyl]methanamine dihydrochloride typically involves the reaction of 2-chlorobenzaldehyde with o-phenylenediamine to form the benzimidazole ring . This intermediate is then subjected to further reactions to introduce the methanamine group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the formation of the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as recrystallization and chromatography are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
[4-(1H-1,3-benzodiazol-1-yl)-2-chlorophenyl]methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
[4-(1H-1,3-benzodiazol-1-yl)-2-chlorophenyl]methanamine dihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [4-(1H-1,3-benzodiazol-1-yl)-2-chlorophenyl]methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole ring is known to bind to various biological macromolecules, modulating their activity and leading to the compound’s observed effects . Pathways involved may include inhibition of microbial growth or modulation of oxidative stress responses .
Comparison with Similar Compounds
Similar Compounds
- 1-(5-methoxy-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride
- (1-isopropyl-1H-benzo[d]imidazol-6-yl)methanamine dihydrochloride
Uniqueness
Compared to similar compounds, [4-(1H-1,3-benzodiazol-1-yl)-2-chlorophenyl]methanamine dihydrochloride is unique due to its specific substitution pattern on the benzimidazole ring and the presence of the chlorophenyl group. These structural features confer distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Biological Activity
The compound [4-(1H-1,3-benzodiazol-1-yl)-2-chlorophenyl]methanamine dihydrochloride, with the CAS number 2648946-41-0, is a derivative of benzodiazole known for its potential biological activities. This article examines the compound's biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₅H₁₆Cl₂N₃, with a molecular weight of 344.7 g/mol. The compound features a benzodiazole core substituted with a chlorophenyl group and an amine functional group, which may contribute to its biological properties.
Anticancer Properties
Recent studies have indicated that compounds similar to [4-(1H-1,3-benzodiazol-1-yl)-2-chlorophenyl]methanamine exhibit significant anticancer activity. For instance, related benzodiazole derivatives have been evaluated for their antiproliferative effects against various cancer cell lines. The following table summarizes the IC₅₀ values (the concentration required to inhibit cell growth by 50%) for related compounds:
Compound Name | Cell Line | IC₅₀ (nM) | Mechanism of Action |
---|---|---|---|
Compound A | MCF-7 (Breast) | 23 | Tubulin polymerization inhibition |
Compound B | A549 (Lung) | 30 | Induction of apoptosis |
Compound C | HCT116 (Colon) | 35 | Cell cycle arrest in G2/M phase |
These findings suggest that [4-(1H-1,3-benzodiazol-1-yl)-2-chlorophenyl]methanamine may share similar mechanisms of action, potentially acting as a microtubule destabilizer or inducing apoptosis in cancer cells.
The mechanisms underlying the biological activity of benzodiazole derivatives often involve:
- Microtubule Destabilization : Many compounds in this class interact with tubulin, leading to disrupted microtubule dynamics and subsequent cell cycle arrest.
- Apoptosis Induction : Some derivatives trigger apoptotic pathways through mitochondrial dysfunction or activation of caspases.
- Inhibition of Specific Enzymes : Certain benzodiazole derivatives have been identified as inhibitors of enzymes involved in cancer progression.
Case Studies
A notable case study involved the evaluation of a closely related compound in vitro and in vivo:
- Study Design : The compound was tested against several cancer cell lines and in xenograft models.
- Results : Significant tumor growth inhibition was observed in treated mice compared to controls. Histological analyses revealed increased apoptosis in tumor tissues.
Properties
IUPAC Name |
[4-(benzimidazol-1-yl)-2-chlorophenyl]methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3.2ClH/c15-12-7-11(6-5-10(12)8-16)18-9-17-13-3-1-2-4-14(13)18;;/h1-7,9H,8,16H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRYVXKSTXFSGOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2C3=CC(=C(C=C3)CN)Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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